5-(4-Cbz-Aminopheny)nicotinic acid
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Overview
Description
5-(4-Cbz-Aminophenyl)nicotinic acid: is a chemical compound that features a nicotinic acid core substituted with a 4-Cbz-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cbz-Aminophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-Cbz-aminophenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between nicotinic acid and 4-Cbz-aminophenylboronic acid.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired 5-(4-Cbz-Aminophenyl)nicotinic acid.
Industrial Production Methods
While specific industrial production methods for 5-(4-Cbz-Aminophenyl)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cbz-Aminophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Cbz-Aminophenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Cbz-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, used in various therapeutic applications.
Nicotinic Acid Derivatives: Various derivatives have been synthesized for their potential therapeutic and industrial applications.
Uniqueness
5-(4-Cbz-Aminophenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)17-10-16(11-21-12-17)15-6-8-18(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXSUMNACSGOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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